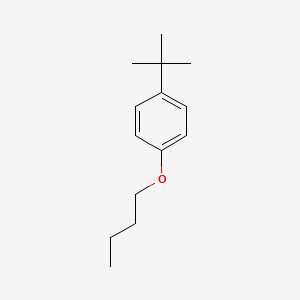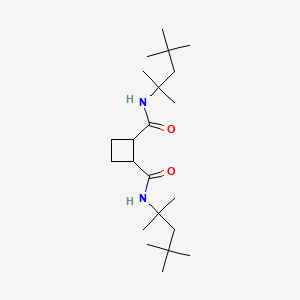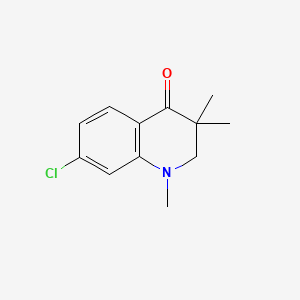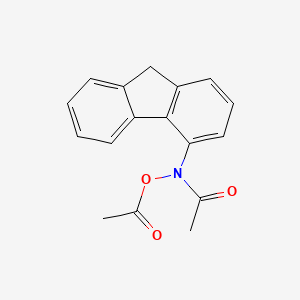
1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-methyl- is a heterocyclic compound that belongs to the quinoline family This compound is characterized by a fused ring structure consisting of a cyclopentane ring and a quinoline moiety The presence of an amino group at the 9th position and a methyl group at the 5th position further defines its chemical structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-methyl- typically involves the cyclization of anthranilic acid with cyclopentanone in the presence of phosphorus oxychloride (POCl3). This reaction forms the core quinoline structure, which is then further modified by introducing the amino and methyl groups .
-
Cyclization Reaction
Reactants: Anthranilic acid, cyclopentanone
Catalyst: Phosphorus oxychloride (POCl3)
Conditions: Reflux in an appropriate solvent
-
Amination and Methylation
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to ensure high yield and purity while minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-methyl- undergoes various chemical reactions, including:
-
Oxidation
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Conditions: Acidic or basic medium
Products: Oxidized derivatives with functional groups such as ketones or carboxylic acids
-
Reduction
Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Conditions: Anhydrous solvents
Products: Reduced derivatives with alcohol or amine groups
-
Substitution
Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Conditions: Varies depending on the substituent
Products: Substituted quinoline derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in anhydrous ethanol
Substitution: N-bromosuccinimide in chloroform
科学的研究の応用
1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-methyl- has several scientific research applications:
-
Medicinal Chemistry
Acetylcholinesterase Inhibitors: This compound and its derivatives have been studied for their potential as acetylcholinesterase inhibitors, which are important in the treatment of Alzheimer’s disease.
Anticancer Agents: Some derivatives have shown promising anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation.
-
Organic Synthesis
-
Radiopharmaceuticals
Isotopic Labeling: Utilized in the development of radiolabeled compounds for diagnostic imaging.
作用機序
The mechanism of action of 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-methyl- involves its interaction with specific molecular targets:
-
Acetylcholinesterase Inhibition
-
Enzyme Inhibition
類似化合物との比較
Similar Compounds
2,3,5,6,7,8-Hexahydro-1H-cyclopenta(b)quinolin-9-amine: Similar structure but lacks the methyl group at the 5th position.
1H-Pyrazolo[3,4-b]quinolines: Different ring structure but shares the quinoline core.
Uniqueness
1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-methyl- is unique due to the presence of both the amino and methyl groups, which confer specific biological activities and chemical reactivity. Its ability to inhibit acetylcholinesterase with high selectivity makes it a valuable compound in medicinal chemistry .
特性
CAS番号 |
53970-64-2 |
|---|---|
分子式 |
C13H14N2 |
分子量 |
198.26 g/mol |
IUPAC名 |
5-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine |
InChI |
InChI=1S/C13H14N2/c1-8-4-2-6-10-12(14)9-5-3-7-11(9)15-13(8)10/h2,4,6H,3,5,7H2,1H3,(H2,14,15) |
InChIキー |
QOLOQNUWZYKSGE-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C(=C3CCCC3=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[2-(But-3-YN-1-YL)phenyl]methanol](/img/structure/B13943123.png)

![3,5-Dichloro-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13943147.png)








